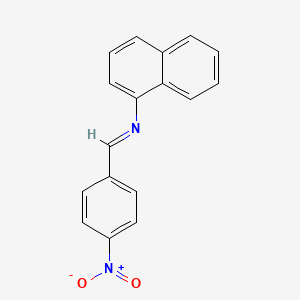

Naphthalen-1-YL-(4-nitro-benzylidene)-amine

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-1-(4-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPIWAUWWLKADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213302 | |

| Record name | [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895578-26-4, 967-13-5 | |

| Record name | [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALEN-1-YL-(4-NITRO-BENZYLIDENE)-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-YL-(4-nitro-benzylidene)-amine typically involves the condensation reaction between naphthalen-1-amine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-YL-(4-nitro-benzylidene)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

Naphthalen-1-YL-(4-nitro-benzylidene)-amine serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Transforming into nitro derivatives.

- Reduction : Yielding amine derivatives.

- Substitution : Engaging in nucleophilic substitution reactions, especially at the nitro group.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Applications

Fluorescent Probes

The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its unique structural properties enable it to interact with cellular proteins and enzymes, making it a candidate for studying cellular functions and dynamics.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial and anticancer activities. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, studies have demonstrated moderate to high activity against breast carcinoma cells when compared to standard treatments like 5-fluorouracil .

Industrial Applications

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its ability to absorb light makes it suitable for applications in colorants used in textiles and other materials.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Activity Study : In vitro tests on breast cancer cell lines showed that derivatives of this compound could inhibit tumor growth effectively, suggesting potential for further development into therapeutic agents .

- Biological Imaging : Research demonstrated that this compound could be used as a fluorescent probe, aiding in the visualization of cellular processes under microscopy .

- Development of New Dyes : The compound's chromophoric nature has led to its incorporation into new dye formulations, enhancing color stability and vibrancy for industrial applications.

Mechanism of Action

The mechanism of action of Naphthalen-1-YL-(4-nitro-benzylidene)-amine involves its interaction with specific molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to alterations in cellular functions. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Naphthalen-1-yloxy-acetic acid benzylidene-hydrazide: Known for its antimicrobial properties.

Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide: Studied for its potential in medicinal chemistry.

Uniqueness

Naphthalen-1-YL-(4-nitro-benzylidene)-amine is unique due to its specific structural features, such as the presence of both naphthalene and nitrobenzylidene groups

Biological Activity

Naphthalen-1-YL-(4-nitro-benzylidene)-amine, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation reaction between naphthalen-1-amine and 4-nitrobenzaldehyde. This reaction can be facilitated by using a suitable solvent and a catalyst, often under reflux conditions to enhance yield. The general reaction pathway is as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thus exhibiting bactericidal and fungicidal effects. A study reported that derivatives of similar nitro-containing compounds showed potent antimicrobial activity against various strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1.51 to 4 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 1.51 |

| Staphylococcus aureus | 1.53 |

| Candida albicans | 1.53 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown effectiveness against human colon cancer (HCT116) and breast cancer (MCF7) cell lines, with IC values indicating significant cytotoxicity. The compound's mechanism may involve DNA intercalation, disrupting cellular replication processes .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 12.5 |

| MCF7 | 15.0 |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that can damage cellular components.

- Intercalation with DNA : The naphthalene moiety can intercalate into DNA structures, leading to replication interference.

- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis pathways, leading to cell death in microbial and cancerous cells .

Case Studies

A notable case study involved the evaluation of a series of Schiff base derivatives, including this compound, where researchers assessed their antimicrobial and anticancer properties. The study highlighted the importance of structural modifications on biological activity, emphasizing how variations in substituents influenced potency against specific microbial strains and cancer cell lines .

Comparison with Related Compounds

When compared to similar compounds such as N-Naphthalen-1-yl-3-nitro-benzamide and other benzylidene derivatives, this compound demonstrates unique biological profiles due to its specific structural features.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-Naphthalen-1-yl-3-nitro-benzamide | Moderate | Low |

| 4-Methyl-N-naphthalen-1-yl-benzamide | Low | High |

Q & A

What are the optimal synthetic routes for Naphthalen-1-YL-(4-nitro-benzylidene)-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via reductive amination, analogous to methods used for structurally related naphthylamine derivatives. For example, Pd/NiO catalysts under hydrogen atmospheres at 25°C have achieved >80% yields for similar compounds (e.g., N-benzylnaphthalen-1-amine) with 10-hour reaction times . Key factors include:

- Catalyst selection : Pd-based catalysts enhance selectivity and reduce side reactions.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and mild temperatures (20–30°C) minimize decomposition.

- Purification : Filtration and evaporation under reduced pressure are standard, though column chromatography may be required for nitro-substituted derivatives due to polarity.

How can NMR spectral assignments for this compound be resolved when experimental data alone is insufficient?

Advanced Research Question

Ambiguities in NMR signal assignments, particularly for the naphthalene moiety, can arise due to overlapping peaks or conformational flexibility. A hybrid experimental-theoretical approach is recommended:

- DFT calculations : Use the PBE1PBE functional with magnetically consistent basis sets (e.g., 6-31G** or STO-3Gmag) to predict chemical shifts.

- Conformational averaging : Account for dominant conformers via potential energy surface scans and population-weighted shift averaging .

- Solvent effects : Incorporate the PCM method to model CDCl solvent interactions, improving agreement with experimental data .

What methodological strategies address contradictions in regioselectivity during electrophilic substitution reactions of this compound derivatives?

Advanced Research Question

The nitro group and benzylidene substituent direct electrophilic attack (e.g., bromination, nitration) to specific positions on the naphthalene ring. Contradictions in regioselectivity may arise due to:

- Steric effects : Bulky substituents (e.g., nitro groups) can block position 4, redirecting reactions to position 2 .

- Electronic effects : Electron-withdrawing groups deactivate certain positions, while resonance effects from the benzylidene group activate others.

- Validation : Combine experimental product analysis (e.g., X-ray crystallography ) with DFT-based transition-state modeling to resolve ambiguities.

How does the conformational flexibility of this compound impact its reactivity in catalytic applications?

Advanced Research Question

Conformational dynamics influence binding to catalytic sites and reaction pathways. For example:

- Catalyst-substrate interactions : Planar conformers may favor π-π stacking with Pd/NiO surfaces, enhancing reductive amination efficiency .

- Steric hindrance : Non-planar conformers could reduce accessibility to reactive sites.

- Analysis tools : Use variable-temperature NMR or molecular dynamics simulations to map conformational populations under reaction conditions.

What are the potential biomedical applications of this compound, and how can its antimicrobial efficacy be evaluated?

Basic Research Question

Naphthalene derivatives exhibit antimicrobial properties due to membrane disruption or enzyme inhibition . Methodological steps include:

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution for MIC (minimum inhibitory concentration) determination.

- Toxicity profiling : Compare cytotoxicity in mammalian cell lines (e.g., HEK-293) to assess therapeutic windows.

- Structure-activity relationships (SAR) : Modify the nitro group or benzylidene moiety to optimize potency and reduce toxicity.

How can computational methods guide the design of this compound derivatives for materials science applications?

Advanced Research Question

The compound’s extended π-system and nitro group make it a candidate for optoelectronic materials. Strategies include:

- Bandgap tuning : Use DFT (e.g., B3LYP/6-311+G**) to predict HOMO-LUMO gaps and adjust substituents (e.g., electron-donating groups) for desired conductivity .

- Thermal stability : Simulate decomposition pathways via molecular dynamics to identify thermally robust derivatives.

- Experimental validation : Synthesize top candidates and characterize using UV-Vis, cyclic voltammetry, and TGA.

What are the critical pitfalls in interpreting spectroscopic data for this compound, and how can they be mitigated?

Basic Research Question

Common challenges include:

- Overlapping NMR signals : Use -DEPT or 2D NMR (HSQC, HMBC) to resolve ambiguities.

- Fluorescence interference : Nitro groups may quench fluorescence, complicating UV-Vis analysis. Use low concentrations or alternative solvents (e.g., DMSO).

- Mass spectrometry artifacts : Nitro groups can fragment unpredictably; employ soft ionization techniques (e.g., ESI) and high-resolution MS.

How do solvent effects influence the crystallization and stability of this compound?

Advanced Research Question

Crystallization behavior is solvent-dependent:

- Polar solvents (e.g., ethanol) : Favor polymorphs with higher dipole moments but may introduce solvates.

- Non-polar solvents (e.g., hexane) : Yield more stable crystals but slower nucleation.

- Stability studies : Monitor phase transitions via PXRD and DSC under controlled humidity/temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.